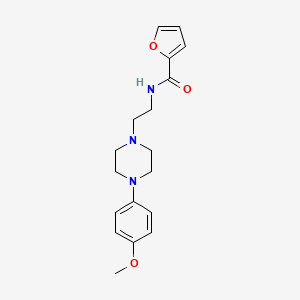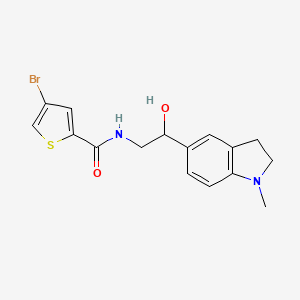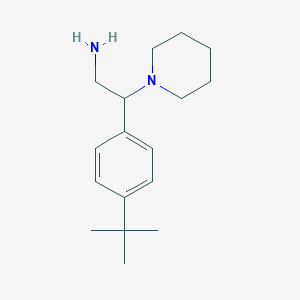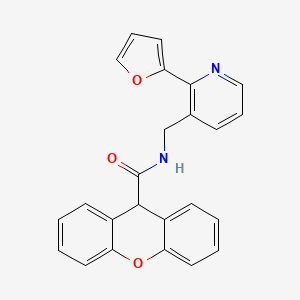
N-(2-(4-(4-メトキシフェニル)ピペラジン-1-イル)エチル)フラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions due to the presence of the reactive nitrogen atoms in the ring .科学的研究の応用
α1-アドレナリン受容体拮抗薬
この化合物は、α1-アドレナリン受容体に対するリガンドとしての可能性について研究されています . α1-アドレナリン受容体は、最も研究されているGタンパク質共役受容体の1つであり、心臓肥大、うっ血性心不全、高血圧、狭心症、不整脈、うつ病、良性前立腺肥大症、アナフィラキシー、喘息、甲状腺機能亢進症などの多くの疾患の治療のための主要な治療アプローチです .
神経疾患治療
この化合物が相互作用する可能性のあるα1-アドレナリン受容体は、さまざまな神経疾患の治療のための重要なターゲットです . 研究により、アルツハイマー病(AD)とα1-ARとの関連性が示されています .
中枢神経系(CNS)薬物発見
α1-アドレナリン受容体は、新しい中枢神経系(CNS)薬物発見のための重要なターゲットでもあります . この化合物は、新しいCNS薬の開発に使用できる可能性があります .
薬物動態特性の調節
この化合物に見られる一般的な構造モチーフであるピペラジンは、薬物物質の薬物動態特性を正に調節することが知られています . これは、さまざまな用途における化合物の有効性を高める可能性があります .
抗菌活性
この化合物のようなピペラジン部分を持つ化合物は、良好な抗菌活性を示すことが判明しています . これは、新しい抗菌薬の開発における潜在的な用途を示唆しています .
パーキンソン病およびアルツハイマー病の潜在的な治療法
この化合物に含まれる成分であるピペラジン環は、パーキンソン病およびアルツハイマー病の潜在的な治療法に見られます . これは、この化合物がこれらの神経変性疾患の治療法の開発に使用できる可能性を示唆しています .
作用機序
Target of Action
The primary target of the compound N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide interacts with its primary target, the α1-ARs, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide with α1-ARs affects the cholinergic neurotransmission pathway . This pathway plays a significant role in the progression of neurodegenerative disorders like Alzheimer’s disease . The compound has been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis, thereby increasing acetylcholine levels .
Pharmacokinetics
The pharmacokinetic properties of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide include absorption, distribution, metabolism, and excretion (ADME) . These properties determine the bioavailability of the compound. The compound has been found to exhibit an acceptable pharmacokinetic profile, making it a promising lead compound .
Result of Action
The action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide results in molecular and cellular effects. It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide. For instance, the presence of aluminium can induce neurotoxicity, which can be alleviated by the compound . Furthermore, the compound’s action can be influenced by factors such as oxidative stress, amyloid β protein (Aβ) accumulation, and inflammation .
特性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-16-6-4-15(5-7-16)21-12-10-20(11-13-21)9-8-19-18(22)17-3-2-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDDTYDXQMJUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1,3-dimethyl-2,4-dioxo-7-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2468897.png)

![1-(4-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]cyclopropane-1-carboxamide](/img/structure/B2468900.png)
![3-[3-[(3-Chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2468902.png)
![2-phenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2468903.png)
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-dimethylacetamide](/img/structure/B2468904.png)

![3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide](/img/structure/B2468907.png)

![6-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2468912.png)



